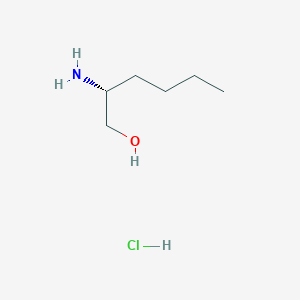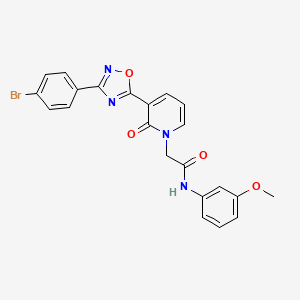
(R)-2-Aminohexan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(R)-2-Aminohexan-1-ol hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the synthesis and properties of similar amino alcohol hydrochlorides. The first paper describes the synthesis of a complex amino diester hydrochloride derived from cycloheptadiene, which is a seven-membered ring compound, while the second paper discusses the enantioselective synthesis of a related compound, (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol hydrochloride, from cyclohexylideneglyceraldehyde .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that start from cyclic precursors. In the first paper, the synthesis of 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride is achieved through a six-step process that includes an acylnitroso Diels-Alder reaction . This reaction is a key step in constructing the carbon framework of the compound. The second paper outlines the synthesis of (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol hydrochloride, which is achieved by Grignard addition to cyclohexylideneglyceraldehyde followed by column chromatography to separate the epimeric carbinols . These methods highlight the importance of stereochemistry and enantioselective processes in synthesizing amino alcohol hydrochlorides.
Molecular Structure Analysis
The molecular structure of amino alcohol hydrochlorides is characterized by the presence of an amino group and a hydroxyl group attached to a carbon chain, which is further modified with various functional groups depending on the specific compound. The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity. The papers provided do not give detailed molecular structure analysis but do emphasize the importance of achieving enantiomeric purity in the synthesis process .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and require precise control over reaction conditions to achieve the desired stereochemistry. The acylnitroso Diels-Alder reaction mentioned in the first paper is a cycloaddition reaction that forms a six-membered ring structure, which is a key intermediate in the synthesis of the amino diester . The Grignard addition in the second paper is a nucleophilic addition reaction that introduces an alkyl group to an aldehyde, forming a secondary alcohol . These reactions are fundamental in constructing the carbon skeletons of amino alcohol hydrochlorides.
Physical and Chemical Properties Analysis
While the provided papers do not detail the physical and chemical properties of "this compound," they do provide information on the synthesis and stereochemistry of similar compounds. Generally, amino alcohol hydrochlorides are solid at room temperature and are soluble in water due to the presence of the hydrochloride group. The physical properties such as melting point, boiling point, and solubility can be influenced by the length of the carbon chain and the presence of additional functional groups. The chemical properties are largely determined by the reactivity of the amino and hydroxyl groups, which can participate in various chemical reactions, including the formation of amides, esters, and other derivatives .
Scientific Research Applications
Enthalpic Changes in Mixing Enantiomers
- Study Findings : A study by Kimura, Khan, and Kamiyama (2006) measured the enthalpies of mixing R- and S-enantiomers of liquid chiral compounds, including 2-aminohexane and related compounds. They found enthalpic destabilization upon mixing heterochiral liquids over entire compositions (Kimura, Khan, & Kamiyama, 2006).
Hydrophobic and Flexible Structural Element in Molecules
- Study Findings : Markowska, Markowski, and Jarocka-Karpowicz (2021) highlighted the role of 6-aminohexanoic acid, a compound closely related to (R)-2-Aminohexan-1-ol hydrochloride, in the chemical synthesis of modified peptides and the nylon industry. It's used as a linker in biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Stereospecific Inhibition of Bacterial Enzymes
- Study Findings : Research by Jung, Metcalf, Lippert, and Casara (1978) demonstrated that 4-Aminohex-5-ynoic acid, an analog of this compound, inhibits bacterial glutamic acid decarboxylase in a time-dependent, irreversible, and stereospecific manner (Jung, Metcalf, Lippert, & Casara, 1978).
Biochemical Applications in Peptide Delivery
- Study Findings : Abes et al. (2008) discussed the application of (R-Ahx-R)4 peptides, where Ahx stands for 6-aminohexanoic acid, in the delivery of phosphoramidate morpholino oligonucleotides. These conjugates are important in sequence-specific splicing correction and have potential clinical applications (Abes et al., 2008).
Synthesis for Affinity Chromatography
- Study Findings : Trayer, Trayer, Small, and Bottomley (1974) developed adenosine nucleotide derivatives for affinity chromatography, incorporating a hexamethylene 'spacer' chain, highlighting a methodological application of similar compounds in biochemical research (Trayer, Trayer, Small, & Bottomley, 1974).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-aminohexan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-2-3-4-6(7)5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKICEFAZSRNYCY-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2531002.png)
![2-(allylthio)-5-(benzo[d][1,3]dioxol-5-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531004.png)
![[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2531006.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)
![2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2531009.png)

![Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride](/img/structure/B2531013.png)

![1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine](/img/structure/B2531018.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2531019.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2531021.png)
